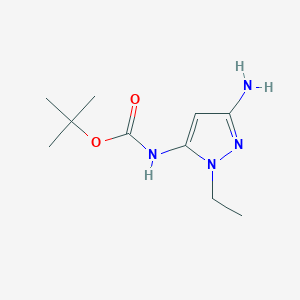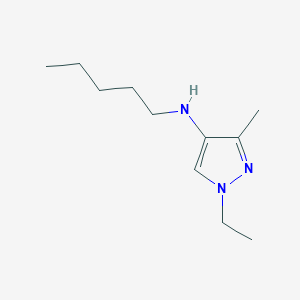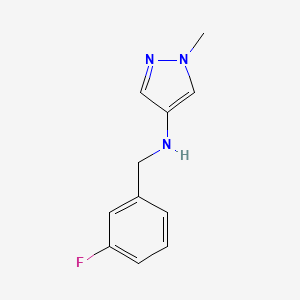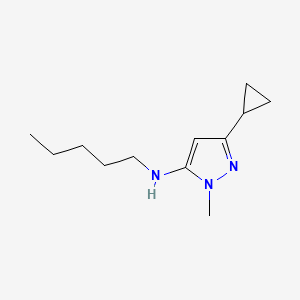
tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar structure but lacks the carbamate group.
tert-Butyl 3-(aminomethyl)phenylcarbamate: Contains a phenyl ring instead of a pyrazole ring.
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group instead of an aminoethyl group.
Uniqueness
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of both the carbamate and pyrazole functionalities
Eigenschaften
Molekularformel |
C10H18N4O2 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
tert-butyl N-(5-amino-2-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-8(6-7(11)13-14)12-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
FWBGJZOXOMOXEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine](/img/structure/B11735385.png)
amine](/img/structure/B11735394.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735402.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735404.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11735407.png)


![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735425.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11735428.png)

![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735446.png)


![2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735474.png)
